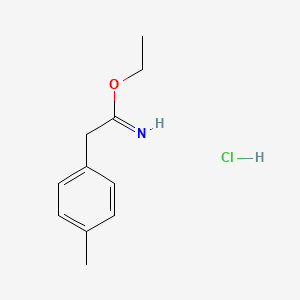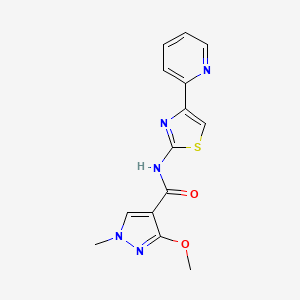
1-Azido-3-bromo-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-3-bromo-2-methylpropan-2-ol is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of an azido group (-N3), a bromo group (-Br), and a hydroxyl group (-OH) attached to a methylated propane backbone. Its molecular formula is C4H8BrN3O.
Vorbereitungsmethoden
The synthesis of 1-Azido-3-bromo-2-methylpropan-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 2-methylpropan-2-ol, followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Azido-3-bromo-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The azido and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the azido group to an amine.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium azide for azido group introduction, bromine for bromination, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Azido-3-bromo-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling and detection purposes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Azido-3-bromo-2-methylpropan-2-ol exerts its effects is largely dependent on the specific application. In bioconjugation reactions, the azido group participates in click chemistry, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
In medicinal chemistry, the compound’s reactivity allows it to interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways involved depend on the specific target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
1-Azido-3-bromo-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1-Azido-2-bromoethane: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
3-Azido-2-bromopropanol: Similar but with a different positioning of the hydroxyl group, affecting its chemical behavior.
2-Azido-3-bromobutane: Another similar compound with a different carbon backbone, leading to variations in its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting versatility in chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-azido-3-bromo-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN3O/c1-4(9,2-5)3-7-8-6/h9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCISTABLMKRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])(CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2963594.png)
![6-benzyl-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2963595.png)
![5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2963596.png)
![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)
![propyl 4-{[7-(carbamoylmethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2963603.png)

![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide](/img/structure/B2963605.png)
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2963607.png)



![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)

